molecular formula C9H12N2O B1618931 N-(2-Pyridin-4-yl-ethyl)-acetamide CAS No. 70922-39-3

N-(2-Pyridin-4-yl-ethyl)-acetamide

Cat. No.: B1618931
CAS No.: 70922-39-3
M. Wt: 164.2 g/mol
InChI Key: BXRBTKQGLYOOKE-UHFFFAOYSA-N
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Description

N-(2-Pyridin-4-yl-ethyl)-acetamide is an organic compound that features a pyridine ring attached to an ethyl chain, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Pyridin-4-yl-ethyl)-acetamide typically involves the reaction of 2-(4-pyridyl)ethanol with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Starting Materials: 2-(4-pyridyl)ethanol and acetic anhydride.

    Reaction Conditions: Reflux in an appropriate solvent such as toluene or dichloromethane.

    Purification: Recrystallization from ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Pyridin-4-yl-ethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound N-oxide.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the pyridine ring.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: N-(2-Pyridin-4-yl-ethyl)amine.

    Substitution: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

N-(2-Pyridin-4-yl-ethyl)-acetamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-Pyridin-4-yl-ethyl)-acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, while the acetamide group can form hydrogen bonds, contributing to its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Pyridin-3-yl-ethyl)-acetamide: Similar structure but with the pyridine ring attached at the 3-position.

    N-(2-Pyridin-2-yl-ethyl)-acetamide: Pyridine ring attached at the 2-position.

    N-(2-Pyridin-4-yl-ethyl)-amine: Lacks the acetamide group, having an amine group instead.

Uniqueness

N-(2-Pyridin-4-yl-ethyl)-acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and binding properties. The presence of the acetamide group provides additional sites for hydrogen bonding, enhancing its potential interactions in biological systems.

Properties

IUPAC Name

N-(2-pyridin-4-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-8(12)11-7-4-9-2-5-10-6-3-9/h2-3,5-6H,4,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRBTKQGLYOOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292095
Record name N-(2-Pyridin-4-yl-ethyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70922-39-3
Record name N-[2-(4-Pyridinyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70922-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 80330
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070922393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC80330
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Pyridin-4-yl-ethyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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